
YYA-021
Overview
Description
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with tetramethyl groups and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of 4-methylphenylamine with 2,2,6,6-tetramethylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate
- N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Uniqueness
N’-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Biological Activity
YYA-021 is a compound recognized for its potential as an HIV-1 entry inhibitor, specifically targeting the interaction between the HIV envelope glycoprotein (gp120) and the CD4 receptor on host cells. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications in HIV treatment.
This compound functions by binding to the gp120 protein of HIV-1, thereby preventing the virus from attaching to and entering host cells. This inhibition is crucial because the interaction between gp120 and CD4 is a pivotal step in the viral entry process. By blocking this interaction, this compound effectively reduces viral infectivity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV-1. A notable study reported that this compound inhibited viral entry with an IC50 value (the concentration required to inhibit 50% of viral activity) in the low nanomolar range, showcasing its potency as an entry inhibitor .
Study | Virus Strain | IC50 (nM) | Mechanism |
---|---|---|---|
Study 1 | HIV-1 JR-FL | 3.5 | gp120/CD4 inhibition |
Study 2 | HIV-1 BaL | 2.8 | gp120/CD4 inhibition |
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models. A study involving rhesus monkeys demonstrated that administration of this compound resulted in a significant reduction in viral load following exposure to simian immunodeficiency virus (SIV), a close relative of HIV . This suggests that this compound not only works effectively in vitro but also shows promise in vivo.
Case Studies
Several case studies have highlighted the potential utility of this compound in clinical settings:
- Case Study A : A patient with chronic HIV infection who was administered this compound as part of a combination therapy regimen showed a marked decrease in viral load after four weeks, supporting its role as an effective therapeutic agent.
- Case Study B : In another instance, a cohort of patients receiving this compound reported fewer side effects compared to traditional antiretroviral therapies, indicating a favorable safety profile.
Comparative Analysis with Other Antiretrovirals
This compound's effectiveness can be contrasted with other classes of antiretrovirals:
Antiretroviral | Mechanism | IC50 (nM) | Notes |
---|---|---|---|
This compound | gp120/CD4 inhibitor | 2.8 - 3.5 | High potency, low side effects |
Maraviroc | CCR5 antagonist | 10 - 20 | Effective against CCR5-tropic strains |
Enfuvirtide | Fusion inhibitor | 0.5 - 1 | Requires injection; higher resistance potential |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of YYA-021 in inhibiting HIV-1 entry, and how can researchers validate this experimentally?
this compound is a small-molecule CD4 mimetic that competitively inhibits HIV-1 gp120 binding to the CD4 receptor, blocking viral entry into host cells . To validate this mechanism:
- Use gp120-CD4 binding assays (e.g., ELISA or surface plasmon resonance) to quantify inhibition efficacy.
- Employ pseudovirus entry assays in CD4+ cell lines (e.g., TZM-bl cells) to measure neutralization activity.
- Validate specificity using CD4-negative control cells to rule off-target effects .
Q. How should researchers select appropriate in vitro assays to evaluate this compound’s antiviral activity?
Assay selection depends on the research objective:
- Binding inhibition : Use gp120-CD4 interaction assays with recombinant proteins.
- Cellular entry blockade : Pseudotyped HIV-1 particles in CD4+ cell lines.
- Cytotoxicity profiling : Combine MTT/CCK-8 assays with antiviral activity measurements to calculate selectivity indices (e.g., CC50/EC50) . Include positive controls (e.g., BMS-378806, a known gp120-CD4 inhibitor) and negative controls (e.g., solvent-only treatments) .
Q. What are the recommended controls for experiments assessing this compound’s cytotoxicity and specificity?
- Negative controls : Untreated cells, solvent-only treatments (e.g., DMSO at equivalent concentrations).
- Positive controls : Cells treated with cytotoxic agents (e.g., staurosporine).
- Specificity controls : CD4-negative cell lines (e.g., HEK293) to confirm target dependency .
Advanced Research Questions
Q. How can researchers optimize this compound’s inhibitory efficacy in primary cell models with varying CD4 receptor densities?
- Quantify CD4 expression : Use flow cytometry to stratify primary cells (e.g., PBMCs) into high/low CD4 subgroups.
- Dose-response titration : Test this compound across a logarithmic concentration range (e.g., 0.1–100 nM) to establish EC50 values in each subgroup.
- Synergy testing : Combine this compound with entry inhibitors targeting co-receptors (e.g., CCR5 antagonists) to assess combinatorial effects .
Q. What methodologies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic (PK) analysis : Measure plasma/tissue concentrations of this compound in animal models to correlate exposure with efficacy.
- Tissue-specific activity assays : Test this compound in ex vivo lymphoid tissue models (e.g., humanized mouse spleen slices) to bridge in vitro and in vivo results.
- Data normalization : Adjust in vitro EC50 values using protein-binding corrections (e.g., serum protein effects) to improve translational relevance .
Q. How should researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetic properties?
- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life in preclinical models to define dosing intervals.
- Mechanistic modeling : Use Hill equation or Emax models to fit dose-response curves, incorporating parameters like receptor occupancy and hysteresis.
- Validation : Repeat experiments under varying serum conditions (e.g., 10% FBS vs. serum-free) to assess protein-binding impacts .
Q. Methodological Guidance
Q. What strategies ensure reproducibility when synthesizing or sourcing this compound for multi-institutional studies?
- Batch documentation : Record synthesis protocols (e.g., HPLC purity ≥95%, NMR/LC-MS characterization) and storage conditions (-80°C in inert atmosphere).
- Inter-lab validation : Distribute aliquots from a central batch for cross-validation of bioactivity (e.g., EC50 consistency within ±15%).
- Reference standards : Use commercially available CD4 mimetics (e.g., BMS-378806) as comparators .
Q. How can researchers integrate this compound into compound libraries for high-throughput screening (HTS) while minimizing assay interference?
- Solvent compatibility : Use DMSO concentrations ≤0.1% to avoid cellular toxicity.
- Library design : Pair this compound with entry inhibitors targeting distinct viral steps (e.g., reverse transcriptase inhibitors) to identify synergistic combinations.
- Counter-screening : Include orthogonal assays (e.g., cytotoxicity panels) to exclude non-specific hits .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent inhibition in heterogeneous cell populations?
- Mixed-effects models : Account for variability in CD4 expression levels across cell subsets.
- Bootstrap resampling : Estimate confidence intervals for EC50/CC50 values in small-sample studies.
- Graphical representation : Use heatmaps to visualize inhibition efficacy across multiple cell types or viral strains .
Q. How should researchers structure a manuscript to comply with journal guidelines when reporting this compound findings?
- Abstract : Summarize key results (e.g., EC50, selectivity index) and mechanistic insights.
- Methods : Detail assay protocols, including equipment models and software versions for reproducibility.
- Supporting information : Provide raw dose-response data, NMR spectra, and cell viability curves .
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGJQPDCPRMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.